

A Comprehensive Technical Guide to the Solubility of 4-Hydroxyphenylacetamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxyphenylacetamide**

Cat. No.: **B194378**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of **4-Hydroxyphenylacetamide**, a key intermediate in the synthesis of various pharmaceuticals. Understanding the solubility of this compound is critical for its efficient use in drug development, formulation, and manufacturing processes. This document compiles available solubility data, details common experimental protocols for solubility determination, and presents relevant biological pathways.

Physicochemical Properties of 4-Hydroxyphenylacetamide

4-Hydroxyphenylacetamide is a beige, fine crystalline powder.^[1] Key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₉ NO ₂	[1]
Molecular Weight	151.16 g/mol	[1]
Melting Point	176-178 °C	[1]
pKa	9.99 ± 0.26 (Predicted)	[1]

Solubility Data

Qualitative solubility data for **4-Hydroxyphenylacetamide** indicates that it is soluble in water and slightly soluble in dimethyl sulfoxide (DMSO) and methanol.^[1] A key study titled "Determination and analysis of **4-hydroxyphenylacetamide** solubility in different solvents by Hansen solubility parameters, solvent effect and thermodynamic properties" suggests that the solubility of **4-Hydroxyphenylacetamide** increases with temperature and that methanol is a suitable solvent for cooling crystallization. The same study indicates a solubility order in pure solvents at the same temperature as: methanol > ethanol > isopropanol > water.^[2]

While the full quantitative data from this specific study is not publicly available, the following table summarizes the qualitative and comparative solubility information gathered from various sources.

Solvent	Solubility	Reference
Water	Soluble	[1][3]
Methanol	Slightly Soluble, higher than in ethanol, isopropanol, and water	[1][2]
Ethanol	Less soluble than in methanol	[2]
Isopropanol	Less soluble than in ethanol	[2]
Dimethyl Sulfoxide (DMSO)	Slightly Soluble	[1]

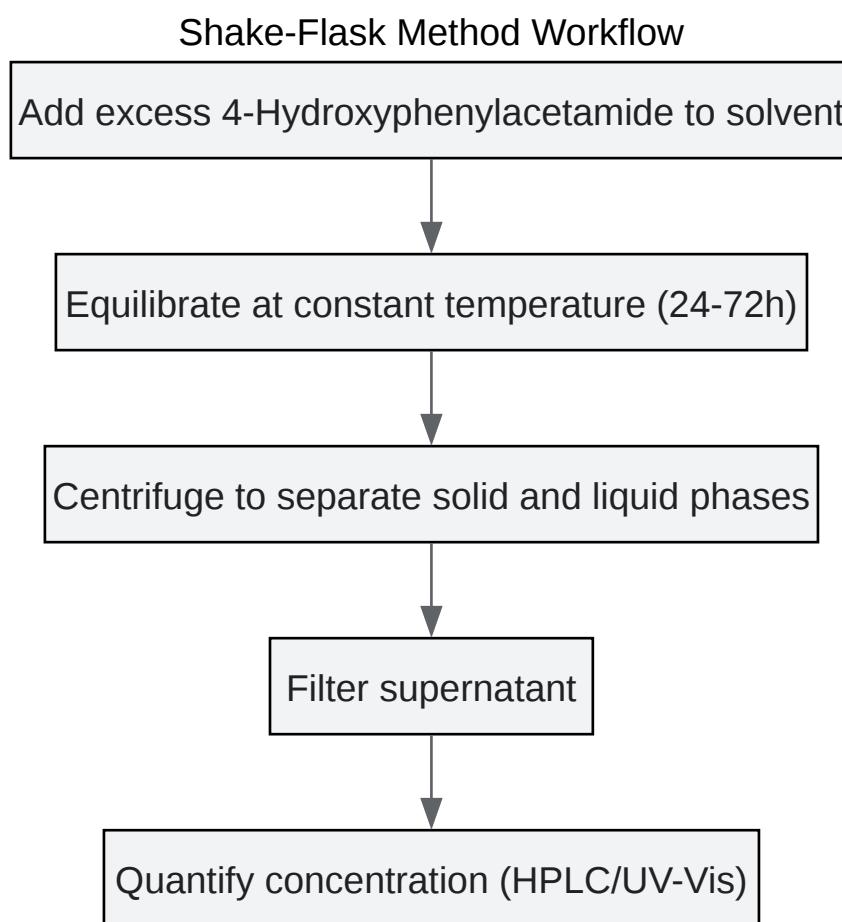
Experimental Protocols for Solubility Determination

The following are detailed methodologies for two common and reliable experiments used to determine the solubility of a compound like **4-Hydroxyphenylacetamide**.

Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.^{[4][5]}

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a prolonged period to ensure that equilibrium between the dissolved and undissolved solute is reached. The concentration of the solute in the resulting saturated solution is then determined.


Apparatus and Materials:

- **4-Hydroxyphenylacetamide**
- Selected solvents (e.g., water, methanol, ethanol, DMSO)
- Conical flasks or vials with stoppers
- Orbital shaker or magnetic stirrer with a temperature-controlled water bath
- Centrifuge
- Syringe filters (e.g., 0.45 µm)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of **4-Hydroxyphenylacetamide** to a known volume of the solvent in a sealed flask or vial. The excess solid should be clearly visible.
- Equilibration: Place the flasks in an orbital shaker or on a magnetic stirrer in a temperature-controlled water bath. Agitate the samples at a constant temperature (e.g., 25 °C, 37 °C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.[\[4\]](#)[\[5\]](#)
- Phase Separation: After equilibration, allow the suspensions to settle. To separate the solid phase from the liquid phase, centrifuge the samples at a high speed.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

- Quantification: Dilute the filtered saturated solution with a suitable solvent. Determine the concentration of **4-Hydroxyphenylacetamide** in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.^[4] A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.
- Calculation: Calculate the solubility of **4-Hydroxyphenylacetamide** in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

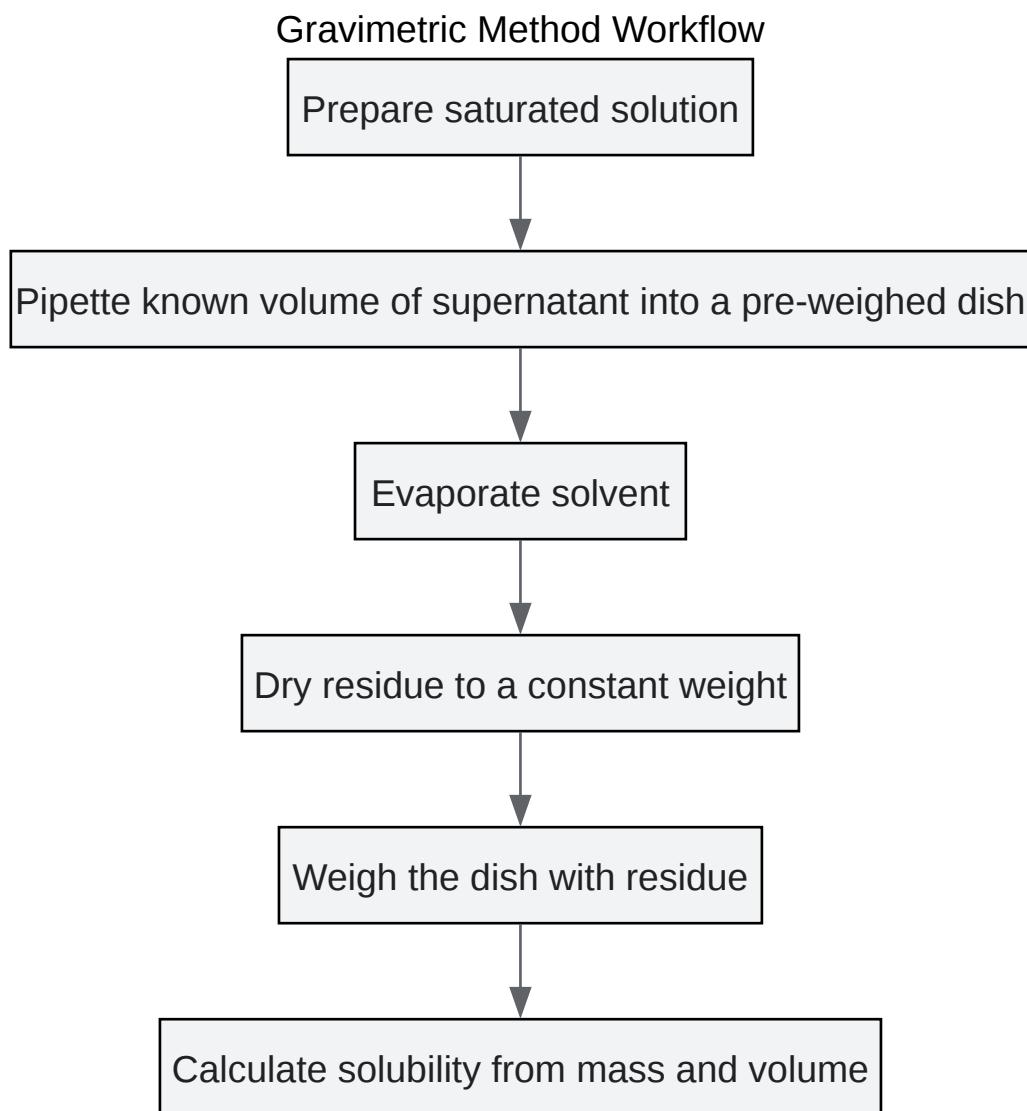
[Click to download full resolution via product page](#)

Caption: Workflow for the shake-flask solubility determination method.

Gravimetric Method

The gravimetric method is a straightforward and classical technique for determining solubility by measuring the mass of the solute dissolved in a saturated solution.^{[6][7][8]}

Principle: A saturated solution is prepared, and a known volume of this solution is evaporated to dryness. The mass of the remaining solid solute is then measured to determine the solubility.

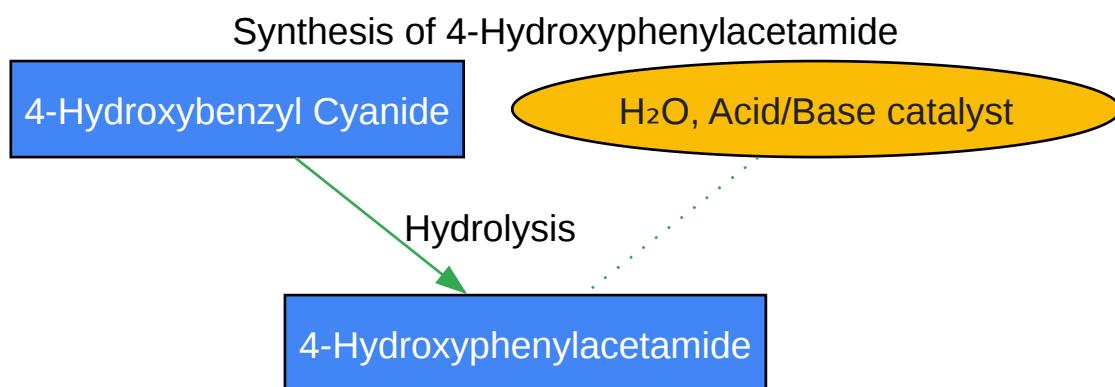

Apparatus and Materials:

- **4-Hydroxyphenylacetamide**
- Selected solvents
- Conical flasks with stoppers
- Analytical balance
- Evaporating dish
- Pipettes
- Oven

Procedure:

- Preparation of Saturated Solution: Prepare a saturated solution of **4-Hydroxyphenylacetamide** in the chosen solvent at a specific temperature as described in the shake-flask method (equilibration for 24-72 hours).
- Sample Collection: After allowing the excess solid to settle, carefully pipette a known volume (e.g., 10 mL) of the clear supernatant into a pre-weighed evaporating dish.
- Evaporation: Gently evaporate the solvent from the evaporating dish using a hot plate or water bath.
- Drying: Place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of **4-Hydroxyphenylacetamide** (e.g., 100 °C) until a constant weight is achieved. This ensures all the solvent has been removed.
- Weighing: Allow the evaporating dish to cool to room temperature in a desiccator and then weigh it on an analytical balance.

- Calculation: The mass of the dissolved **4-Hydroxyphenylacetamide** is the difference between the final weight of the evaporating dish with the residue and the initial weight of the empty dish. The solubility can then be calculated and expressed as grams of solute per 100 mL of solvent.[7]

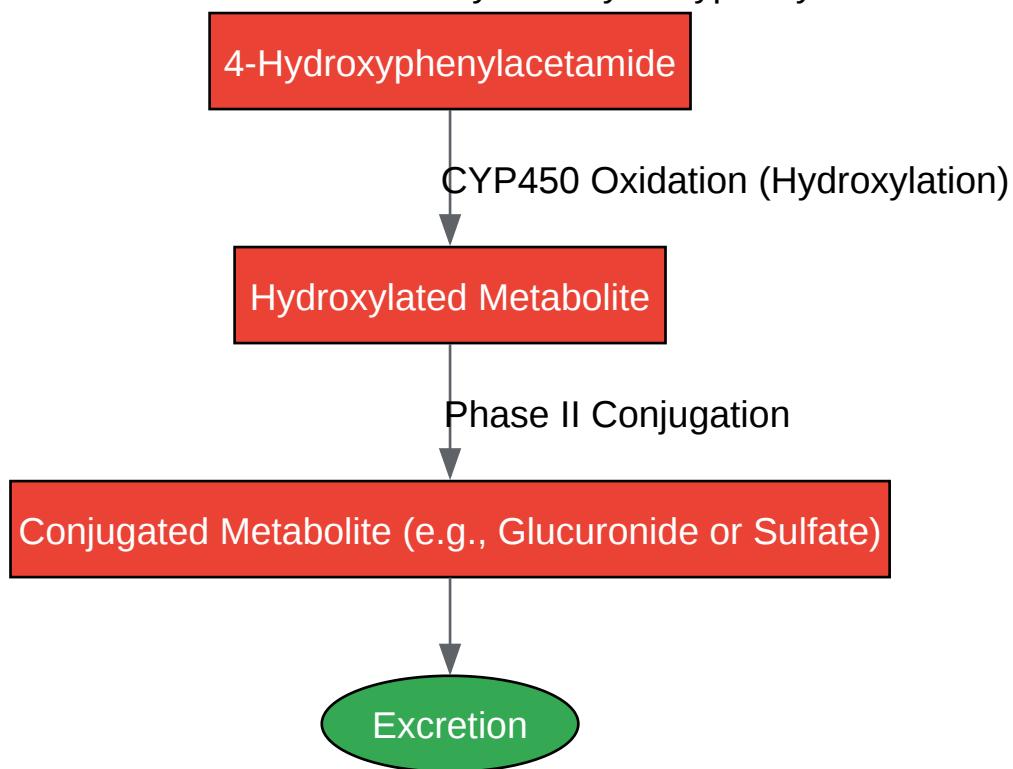

[Click to download full resolution via product page](#)

Caption: Workflow for the gravimetric solubility determination method.

Biological Pathways

Synthesis Pathway

4-Hydroxyphenylacetamide is an important intermediate in the synthesis of various pharmaceutical compounds. One common laboratory synthesis route involves the hydrolysis of 4-hydroxybenzyl cyanide.[9]


[Click to download full resolution via product page](#)

Caption: Synthesis of **4-Hydroxyphenylacetamide** from 4-hydroxybenzyl cyanide.

Metabolic Pathway

Aromatic amides like **4-Hydroxyphenylacetamide** are typically metabolized in the liver by the cytochrome P450 (CYP450) enzyme system.[10][11] The metabolism often involves hydroxylation of the aromatic ring and N-dealkylation or hydrolysis of the amide group. While a specific and detailed metabolic pathway for **4-Hydroxyphenylacetamide** is not extensively documented in the readily available literature, a plausible pathway based on the metabolism of similar aromatic amides is presented below. The primary metabolic transformation is expected to be hydroxylation, followed by potential conjugation for excretion.

Plausible Metabolic Pathway of 4-Hydroxyphenylacetamide

[Click to download full resolution via product page](#)

Caption: A plausible metabolic pathway for **4-Hydroxyphenylacetamide**.

This guide provides a foundational understanding of the solubility of **4-Hydroxyphenylacetamide** for professionals in the pharmaceutical sciences. Further research to obtain specific quantitative solubility data across a range of solvents and temperatures is recommended for precise formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Hydroxyphenylacetamide CAS#: 17194-82-0 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]
- 3. chembk.com [chembk.com]
- 4. enamine.net [enamine.net]
- 5. bioassaysys.com [bioassaysys.com]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. pharmajournal.net [pharmajournal.net]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. Impact of five cytochrome p450 enzymes on the metabolism of two heterocyclic aromatic amines, 2-amino-9H-pyrido[2,3-b]indole (AalphaC) and 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeAalphaC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Solubility of 4-Hydroxyphenylacetamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b194378#4-hydroxyphenylacetamide-solubility-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com